molecular formula C9H18ClN B2860766 9-Azabicyclo[3.3.2]decane;hydrochloride CAS No. 157943-19-6

9-Azabicyclo[3.3.2]decane;hydrochloride

Cat. No. B2860766
CAS RN: 157943-19-6
M. Wt: 175.7
InChI Key: KLGPOPAFSQDUHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Azabicyclo[3.3.2]decane hydrochloride is a chemical compound with the CAS Number: 157943-19-6 . It has a molecular weight of 175.7 . The IUPAC name for this compound is 9-azabicyclo[3.3.2]decane hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 9-Azabicyclo[3.3.2]decane hydrochloride is 1S/C9H17N.ClH/c1-3-8-4-2-6-9(5-1)10-7-8;/h8-10H,1-7H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

9-Azabicyclo[3.3.2]decane hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 175.7 .

Scientific Research Applications

Environmental Contamination and Remediation

Research on hexachlorocyclohexane (HCH), a compound with structural similarities to 9-Azabicyclo[3.3.2]decane hydrochloride, has provided insights into the environmental distribution, transformation, and remediation strategies for organochlorine contaminants. Studies have shown that specific isomers of HCH can transform in the environment, affecting the development of regional management programs to mitigate pollution. This suggests that research on 9-Azabicyclo[3.3.2]decane hydrochloride could similarly focus on its environmental fate and potential remediation techniques (Walker et al., 1999).

Pharmacological Research

The pharmacological properties of nitrogen heterocycles, to which 9-Azabicyclo[3.3.2]decane hydrochloride structurally relates, have been extensively studied. Nitrogen heterocycles are significant in the development of pharmaceuticals, with research showing their prevalence in FDA-approved drugs. This highlights the potential for 9-Azabicyclo[3.3.2]decane hydrochloride to be studied for its pharmacological effects and possible applications in drug development (Vitaku et al., 2014).

Toxicology and Safety Assessment

The evaluation of the toxicological profile of chlorinated cyanurates, which share some functional similarity with 9-Azabicyclo[3.3.2]decane hydrochloride, underscores the importance of assessing the safety of chemicals used in various applications, including as disinfectants in swimming pools. Comprehensive testing, including acute, subchronic, and chronic tests, offers a framework for understanding the potential health risks associated with exposure to these compounds. Such research could inform safety guidelines for the use of 9-Azabicyclo[3.3.2]decane hydrochloride (Hammond et al., 1986).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

9-azabicyclo[3.3.2]decane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N.ClH/c1-3-8-4-2-6-9(5-1)10-7-8;/h8-10H,1-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGPOPAFSQDUHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCCC(C1)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.